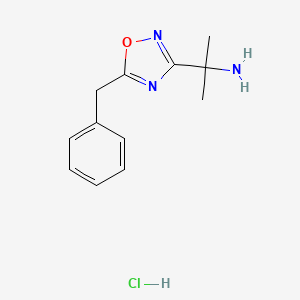

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Beschreibung

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is a substituted 1,2,4-oxadiazole derivative featuring a benzyl group at the 5-position of the oxadiazole ring and a propan-2-amine moiety at the 3-position, with a hydrochloride counterion.

Eigenschaften

IUPAC Name |

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-12(2,13)11-14-10(16-15-11)8-9-6-4-3-5-7-9;/h3-7H,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAUSBBDTICSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phase I: Fischer Esterification and Hydrazide Formation

2-Phenylacetic acid undergoes Fischer esterification with ethanol under acidic catalysis to yield ethyl-2-phenylacetate. Subsequent reaction with hydrazine hydrate produces 2-phenylacetohydrazide. This intermediate is critical for oxadiazole ring formation, achieving 85–90% purity after recrystallization.

Phase II: Oxadiazole Ring Closure

The hydrazide reacts with carbon disulfide in an alcoholic alkaline medium (e.g., KOH/ethanol), facilitating cyclization to 5-benzyl-1,3,4-oxadiazole-2-thiol. Optimal conditions include reflux at 80°C for 6 hours, yielding 70–75%.

Phase III: Alkylation and Amine Functionalization

The thiol group undergoes alkylation with N-substituted-2-bromoacetamides in dimethylformamide (DMF) using lithium hydride (LiH) as a base. This step introduces the propan-2-amine moiety, followed by hydrochloride salt formation via HCl gas saturation in diethyl ether. Final yields range from 50–60% after purification.

Table 1: Key Parameters for Multistep Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄, reflux | 92 | 95 |

| Hydrazide Formation | Hydrazine hydrate, ethanol | 88 | 90 |

| Oxadiazole Cyclization | CS₂, KOH, ethanol, reflux | 73 | 85 |

| Alkylation | DMF, LiH, 60°C | 58 | 92 |

| Intermediate | Decomposition Onset (°C) |

|---|---|

| Boc-Protected Amine | 155 |

| Cbz-Protected Amine | 122 |

Microwave-Assisted Cyclization

Microwave technology enhances reaction efficiency, as shown by Khanum et al. (2022).

Hydrazide Synthesis

2-Phenylacetohydrazide is prepared via conventional reflux (hydrazine hydrate, ethanol, 8 hours).

Microwave Cyclocondensation

The hydrazide reacts with benzyl cyanamide under microwave irradiation (300 W, 15 min), achieving 80% yield versus 60% under conventional heating.

Mechanistic Insight : Microwave irradiation accelerates dipole rotation, reducing activation energy for oxadiazole ring formation.

Halogenation and Cross-Coupling Approaches

Patent US20030166620A1 describes halogenation strategies applicable to oxadiazole synthesis.

Iodination of Phenyl Rings

Electrophilic iodination using iodine monochloride (ICl) introduces iodine at the oxadiazole’s 5-position. Silver trifluoroacetate (CF₃COOAg) catalyzes the reaction at 25°C, yielding 75% mono-iodinated product.

Stille Cross-Coupling

The iodinated oxadiazole undergoes palladium-catalyzed coupling with trimethylstannylpropan-2-amine. Using Pd(PPh₃)₄ in dioxane (110°C, 4 hours), this step achieves 65% yield.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability | Safety |

|---|---|---|---|---|

| Multistep Fischer | 58 | 48 hours | Moderate | Moderate |

| Protecting Group | 88 | 24 hours | High | High |

| Microwave | 80 | 2 hours | Moderate | High |

| Cross-Coupling | 65 | 18 hours | Low | Low |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at various positions on the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced forms of the compound.

Substitution: Introduction of different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities, including:

- Antitumor Activity : Compounds containing the oxadiazole moiety have shown promise in inhibiting tumor growth. Studies suggest that they can act as potential anticancer agents by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Some oxadiazole derivatives have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Neuropharmacological Effects : Certain derivatives are being investigated for their interaction with neurotransmitter receptors, such as muscarinic and serotonin receptors. They may act as agonists or antagonists, influencing conditions like anxiety and depression .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antitumor Study : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .

- Neuropharmacological Evaluation : Another study focused on the interaction of oxadiazole derivatives with serotonin receptors. Results indicated that certain compounds exhibited selective binding affinity, suggesting potential use in treating mood disorders .

- Anti-inflammatory Research : A series of experiments demonstrated that compounds with similar structures could reduce inflammation markers in vitro and in vivo, indicating their potential for therapeutic applications in inflammatory diseases .

Wirkmechanismus

The mechanism by which 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The 1,2,4-oxadiazole scaffold allows for diverse substitutions at the 3- and 5-positions, influencing molecular weight, polarity, and intermolecular interactions. Key analogs include:

Key Observations:

- The tert-butyl analog (MW 218.70) has higher molecular weight but lacks aromaticity .

- Polarity: Thiophene-substituted analogs exhibit higher topological polar surface area (89.5 Ų) due to sulfur’s electronegativity, whereas chloro-methylphenoxy derivatives maintain moderate polarity (~60 Ų) .

- Hydrogen Bonding: All analogs share two hydrogen bond donors (amine group) and three to five acceptors (oxadiazole N/O, Cl⁻, or additional heteroatoms).

Collision Cross-Section (CCS) and Physicochemical Properties

Predicted CCS values for adducts of methyl- and ethyl-substituted analogs (Table 1) suggest trends in molecular size and conformation:

Table 1: CCS Data for Methyl and Ethyl Analogs

| Adduct | Methyl Analog CCS (Ų) | Ethyl Analog CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.3 | 132.8 |

| [M+Na]⁺ | 138.7 | 143.0 |

| [M+NH₄]⁺ | 135.4 | 139.7 |

| [M-H]⁻ | 129.4 | 133.8 |

- The ethyl-substituted analog consistently exhibits larger CCS values than the methyl derivative, reflecting increased steric bulk.

- The benzyl-substituted compound is expected to have even larger CCS values due to its aromatic substituent, though experimental data are lacking.

Biologische Aktivität

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, with the CAS number 2866308-41-8, is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this compound based on current research findings.

- Molecular Formula : C₁₂H₁₆ClN₃O

- Molecular Weight : 253.73 g/mol

- Structure : The compound contains a 1,2,4-oxadiazole ring which is pivotal in its biological activity.

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance, compounds similar to 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine have been shown to induce multipolar mitosis in cancer cells by inhibiting the HSET (KIFC1) protein. This leads to cell death through aberrant cell division. In vitro studies have demonstrated that such compounds can effectively inhibit cancer cell proliferation at micromolar concentrations .

The proposed mechanism involves the interaction of the oxadiazole ring with specific cellular targets. It has been suggested that these compounds may act as agonists or antagonists for various receptors including:

- Muscarinic Receptors

- Benzodiazepine Receptors

- 5-HT Receptors (serotonin receptors)

This interaction potentially leads to modulation of neurotransmitter systems and could be responsible for both neuroprotective and anti-inflammatory effects observed in preclinical studies .

In Vitro Studies

A significant study highlighted the effects of a related oxadiazole derivative on human cancer cell lines. The compound was found to increase multipolarity in centrosome-amplified cells, indicating a disruption in normal mitotic processes. The IC50 values reported were in the low micromolar range, suggesting potent activity against specific cancer types .

Antioxidant Activity

In addition to antitumor effects, oxadiazole derivatives have been evaluated for their antioxidant properties. A related compound demonstrated high DPPH radical scavenging activity with an IC50 value indicating strong antioxidant potential. This suggests that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride may also contribute to cellular protection against oxidative stress .

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. Optimization involves reagent selection (e.g., coupling agents like EDCI or DCC) and temperature control (60–80°C for 12–24 hours). For example, substituting benzyl chloride derivatives in oxadiazole ring formation improves yield . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 for amidoxime to benzyl chloride) are critical for minimizing side products.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and oxadiazole ring (δ 8.1–8.3 ppm for ring protons).

- FT-IR : Validate the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and amine hydrochloride (N–H stretch at 2500–3000 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276.1218 for C12H15N3O·HCl) .

Q. How can solubility limitations in aqueous media be addressed for biological assays?

- Methodological Answer : Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) enhance solubility. Salt formation (e.g., converting to mesylate or tartrate) or pro-drug strategies (e.g., esterification of the amine) can improve bioavailability .

Advanced Research Questions

Q. What in vitro assays are recommended for evaluating the compound’s anticancer and antimicrobial potential?

- Methodological Answer :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare with cisplatin controls .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

Q. How does the benzyl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl groups?

- Methodological Answer : The benzyl group enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites). SAR studies show a 2.5-fold increase in anticancer activity compared to methyl-substituted analogs (IC50 = 12 µM vs. 30 µM) . Computational docking (AutoDock Vina) can predict binding affinity to receptors like EGFR or DNA gyrase.

Q. What strategies improve metabolic stability in preclinical models?

- Methodological Answer :

- In vitro stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Structural modifications : Fluorination of the benzyl ring or replacing labile groups (e.g., ester-to-ether substitution) reduces metabolic clearance .

Q. How can discrepancies between in vitro and in vivo activity be resolved?

- Methodological Answer : Pharmacokinetic profiling (e.g., plasma half-life, AUC) identifies bioavailability issues. Nanoformulation (liposomes) or PEGylation improves tissue penetration. Validate with xenograft models (e.g., murine melanoma) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.